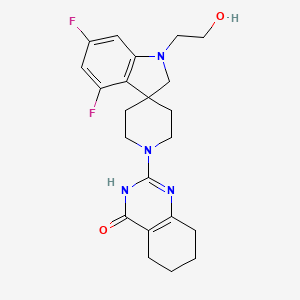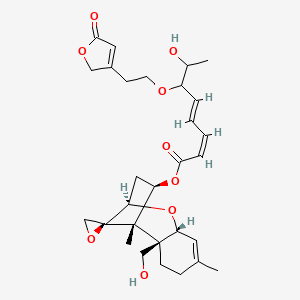
Roridin L2
Vue d'ensemble
Description
Roridin L2 est une mycotoxine trichothecène macrocyclique produite par le champignon Stachybotrys chartarum. Il fait partie de la famille des trichothecènes, connus pour leurs effets toxiques puissants sur les cellules eucaryotes. This compound possède une structure moléculaire complexe avec la formule C29H38O9 et un poids moléculaire de 530,60 g/mol .
Applications De Recherche Scientifique
Roridin L2 has several applications in scientific research:
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It is known to possess little in vitro or in vivo toxic activity . As a precursor to Satratoxin G, it may share some mechanisms of action, but this requires further investigation.
Result of Action
Roridin L2 is known to possess little in vitro or in vivo toxic activity
Action Environment
The action of this compound may be influenced by environmental factors. For instance, the production of this compound by Stachybotrys chartarum is modulated by environmental factors such as substrate composition and quality, humidity, and temperature . These factors could potentially influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
Roridin L2, like other trichothecenes, is known to interact with various biomolecules. Its molecular weight is 530.60
Cellular Effects
This compound has been associated with various cellular effects. It is known to induce oxidative stress-associated pathways . It has also been linked to neurotoxicity, causing neuronal cell apoptosis and inflammation .
Molecular Mechanism
It is known that trichothecenes, the group of toxins to which this compound belongs, can cause detrimental changes in cells, resulting in alterations in second messenger systems through damaging membrane receptors .
Temporal Effects in Laboratory Settings
It is known that trichothecenes, including this compound, are stable and resistant to degradation .
Dosage Effects in Animal Models
Trichothecenes are known to cause a variety of effects in animals, including hematopoietic, radiomimetic, gastric and intestinal lesions, and immune-suppression .
Metabolic Pathways
Trichothecenes are known to disrupt important metabolic pathways, compromising physiological functions including growth, development, and reproduction .
Transport and Distribution
It is known that trichothecenes can incorporate into membrane structures, causing various detrimental changes .
Subcellular Localization
It is known that trichothecenes can cause detrimental effects on DNA, RNA, and protein synthesis, which can impact every cell in the body .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Roridin L2 est principalement obtenu par la culture de Stachybotrys chartarum. Le champignon est cultivé sur divers substrats, y compris des matériaux de construction comme la fibre de verre et le papier peint . La production de this compound implique la biosynthèse de composés précurseurs, qui sont ensuite convertis en produit final par des réactions enzymatiques au sein des cellules fongiques .
Méthodes de production industrielle : La production industrielle de this compound n'est pas courante en raison de sa nature toxique. à des fins de recherche, il peut être isolé de cultures fongiques à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) .
Analyse Des Réactions Chimiques
Types de réactions : Roridin L2 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyle présents dans la molécule.
Réduction : Les réactions de réduction peuvent affecter les groupes carbonyle au sein de la structure.
Substitution : Des réactions de substitution peuvent se produire aux liaisons ester et éther.
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure d'aluminium et de lithium (LiAlH4).
Réactifs de substitution : Halogénures d'alkyle, chlorures d'acyle.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut donner des alcools .
4. Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
5. Mécanisme d'action
This compound exerce ses effets toxiques en inhibant la synthèse des protéines dans les cellules eucaryotes. Il se lie au centre peptidyl transférase ribosomique, empêchant l'élongation de la chaîne polypeptidique pendant la traduction. Cette inhibition conduit au stress cellulaire, à l'apoptose et à l'inflammation . Le composé induit également un stress oxydatif en générant des espèces réactives de l'oxygène (ROS), contribuant ainsi à ses effets cytotoxiques .
Composés similaires :
- Roridin A
- Roridin E
- Satratoxine G
- Verrucarine J
Comparaison : this compound est unique parmi ces composés en raison de ses caractéristiques structurelles spécifiques et de sa voie de biosynthèse. Alors que Roridin A et Roridin E partagent des structures macrocycliques similaires, this compound se distingue par sa chaîne carbonée étendue liée en C-4 . La satratoxine G et la verrucarine J appartiennent également à la famille des trichothecènes, mais diffèrent par leur puissance toxique et leurs cibles moléculaires .
La structure distincte et l'origine biosynthétique de this compound en font un composé précieux pour l'étude des effets divers des trichothecènes macrocycliques.
Comparaison Avec Des Composés Similaires
- Roridin A
- Roridin E
- Satratoxin G
- Verrucarin J
Comparison: Roridin L2 is unique among these compounds due to its specific structural features and biosynthetic pathway. While Roridin A and Roridin E share similar macrocyclic structures, this compound is distinguished by its extended carbon chain linked at C-4 . Satratoxin G and Verrucarin J also belong to the trichothecene family but differ in their toxic potency and molecular targets .
This compound’s distinct structure and biosynthetic origin make it a valuable compound for studying the diverse effects of macrocyclic trichothecenes.
Propriétés
IUPAC Name |
[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O9/c1-18-8-10-28(16-30)23(12-18)37-24-14-22(27(28,3)29(24)17-36-29)38-25(32)7-5-4-6-21(19(2)31)34-11-9-20-13-26(33)35-15-20/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-/t19?,21?,22-,23-,24-,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYRVDWRBKREW-JNMAXWDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the difference in neurotoxicity between Satratoxin G and its proposed precursor, Roridin L2?
A1: Research suggests that while Satratoxin G exhibits potent neurotoxicity both in vitro and in vivo, this compound demonstrates a lack of neurotoxic effects. [, ]. In studies using PC-12 neuronal cells, Satratoxin G induced apoptosis at concentrations of 10-25 ng/ml, whereas this compound did not show any toxicity even at 1000 ng/ml []. Similar results were observed in vivo, where intranasal exposure to Satratoxin G caused significant apoptosis of olfactory sensory neurons (OSN) and olfactory epithelium atrophy in mice, while this compound, at an equivalent dose, did not cause any noticeable toxicity []. This difference in toxicity, despite the structural similarities, highlights the importance of the macrocyclic structure in Satratoxin G for its neurotoxic activity.
Q2: Can this compound be found in straw, and if so, at what levels?
A2: A study investigating the presence of various mycotoxins in straw samples across Germany found this compound in one barley straw sample []. This sample contained a mixture of macrocyclic trichothecenes, including Satratoxin G and F, Roridin E, Verrucarin J, and this compound, with a total concentration measured as Roridin A equivalents of 183 μg/kg []. This finding suggests that this compound, along with other macrocyclic trichothecenes, can be present in straw, although its occurrence seems less frequent compared to other mycotoxins like deoxynivalenol or zearalenone.
Q3: How is this compound produced and purified for research purposes?
A3: Researchers have developed a method for producing and isolating this compound from cultures of Stachybotrys chartarum []. This method involves culturing the fungus on rice, followed by extraction with acetonitrile. The extract is then subjected to silica-gel chromatography and further purified using C18 reverse-phase liquid chromatography. The purity of this compound is confirmed through techniques like electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectrometry []. This method enables researchers to obtain sufficient quantities of pure this compound for further investigation of its properties and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


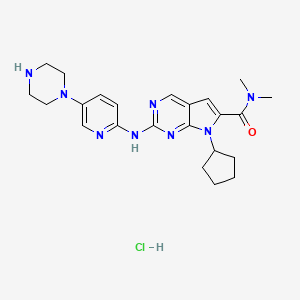
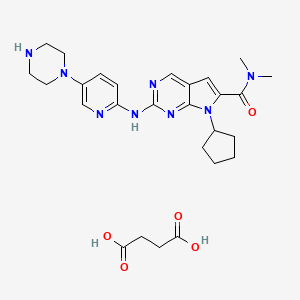
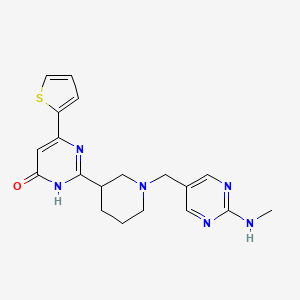
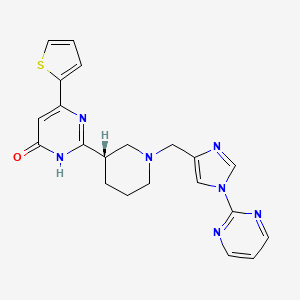
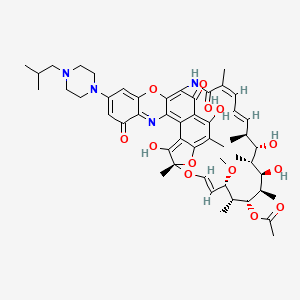
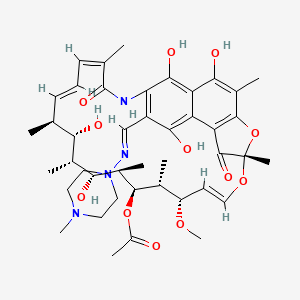
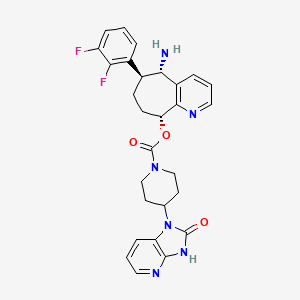

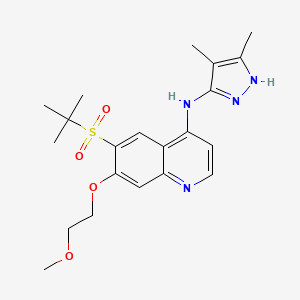
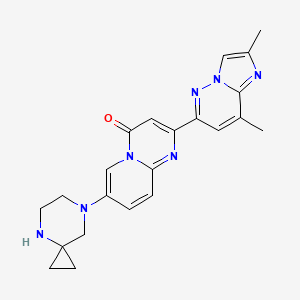
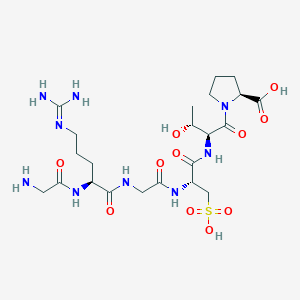
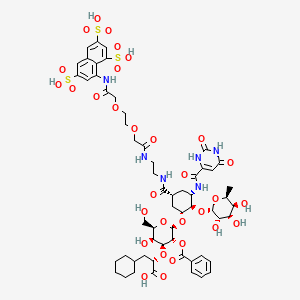
![2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride](/img/structure/B610496.png)
